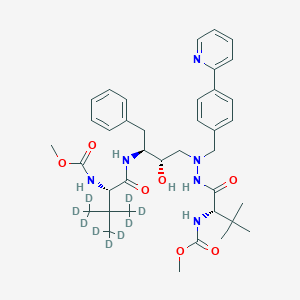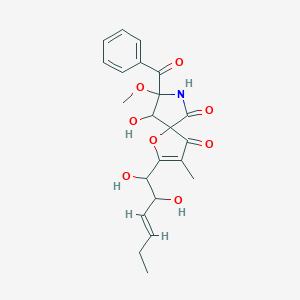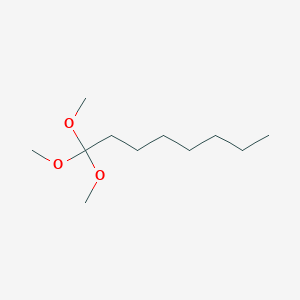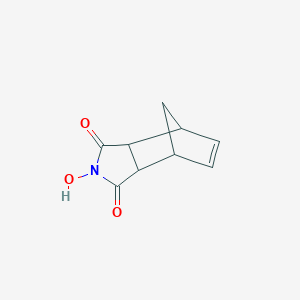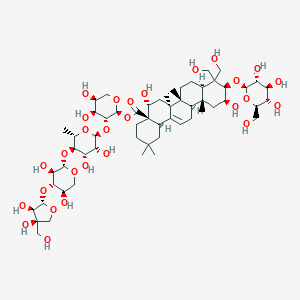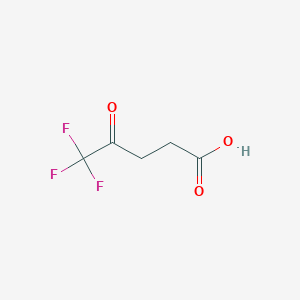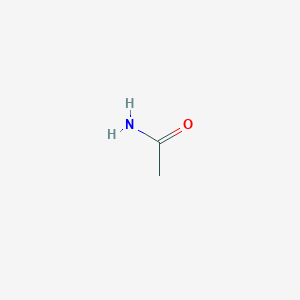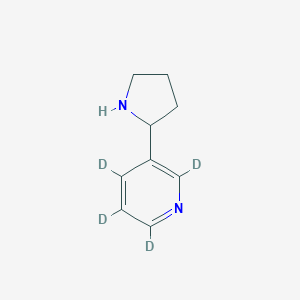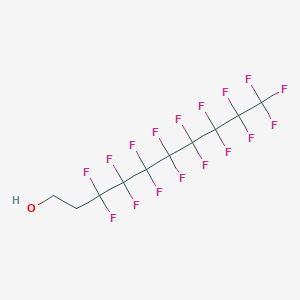
1,1,2,2-Tetrahydroperfluoro-1-decanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of polyfluorinated alkanes, including compounds similar to 1,1,2,2-tetrahydroperfluoro-1-decanol, involves multiple steps starting from perfluoroalkyl iodides. These processes typically include addition reactions, dehalogenation, and coupling steps to achieve the desired fluorination pattern and molecular structure (Gambaretto et al., 2003).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, closely related to 1,1,2,2-tetrahydroperfluoro-1-decanol, reveals a significant influence of fluorination on molecular geometry and electron distribution. Studies employing gas-phase electron diffraction and spectroscopic methods have detailed the geometrical parameters and conformational behaviors of similar fluorinated molecules, showcasing the impact of fluorine atoms on the overall molecular architecture (Al-Ajdah et al., 1980).
Chemical Reactions and Properties
1,1,2,2-Tetrahydroperfluoro-1-decanol participates in reactions characteristic of alcohols while also displaying unique reactivities due to its fluorinated segments. Its behavior in synthesis reactions, including carbocupration and cycloadditions, highlights its versatility as a reagent for introducing fluorinated motifs into organic molecules (Saijo et al., 2014).
Physical Properties Analysis
Partially fluorinated alcohols like 1,1,2,2-tetrahydroperfluoro-1-decanol exhibit distinctive physical properties, such as melting points and surface tensions, which differ from their fully hydrogenated or fluorinated counterparts. These properties are influenced by the weaker intermolecular interactions afforded by the fluorinated segments, as observed in comparative studies of similar compounds (Lehmler & Bummer, 2002).
Chemical Properties Analysis
The chemical properties of 1,1,2,2-tetrahydroperfluoro-1-decanol, such as reactivity and stability, are shaped by the presence of fluorine atoms. Fluorine imparts a unique electronic effect, affecting reactivity patterns and the stability of intermediates in chemical transformations. These effects are crucial in the design and synthesis of fluorinated pharmaceuticals and materials (Bentler et al., 2019).
Applications De Recherche Scientifique
Biological Potency Study
- Summary of Application : The National Institute of Environmental Health Sciences (NIEHS) conducted an in vivo repeat dose biological potency study of 1,1,2,2-Tetrahydroperfluoro-1-dodecanol in Sprague Dawley rats .
- Methods of Application : The study design included dose selection rationale, chemistry, clinical examinations, and sample collection. The internal dose assessment and transcriptomics were also part of the study .
- Results or Outcomes : The detailed results of this study are not available in the summary. For a thorough understanding of the results, the full report would need to be consulted .
Formation of Barrier and Self-Healing Coating
- Summary of Application : 1,1,2,2-Tetrahydroperfluorodecanol is applied to the formation of a barrier and self-healing coating on zinc metal materials .
- Results or Outcomes : This compound has been seen to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells .
Preparation of Fluorotelomer Sulfate and Glucuronide
- Summary of Application : 1,1,2,2-Tetrahydroperfluoro-1-decanol (also known as 8:2 FTOH) is used in the preparation of 8:2 FTOH sulfate and 8:2 FTOH glucuronide .
- Results or Outcomes : The detailed results of this study are not available in the summary. For a thorough understanding of the results, the full report would need to be consulted .
Surfactant and Polymeric Products
- Summary of Application : 1,1,2,2-Tetrahydroperfluoro-1-decanol is used to make surfactant and polymeric products with a range of commercial applications .
- Results or Outcomes : The polymers are primarily used for coating textiles, paper, and carpet for oil, stain, and water repellency .
Preparation of Fluorotelomer Sulfate and Glucuronide
- Summary of Application : 1,1,2,2-Tetrahydroperfluoro-1-decanol (also known as 8:2 FTOH) is used in the preparation of 8:2 FTOH sulfate and 8:2 FTOH glucuronide .
- Results or Outcomes : The detailed results of this study are not available in the summary. For a thorough understanding of the results, the full report would need to be consulted .
Surfactant and Polymeric Products
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUBFBTUBACDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2OH, C10H5F17O | |
| Record name | 8:2 FTOH | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029904 | |
| Record name | 2-(Perfluorooctyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy solid; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | 1H,1H,2H,2H-Perfluorodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg], 0.48 ± 0.01 [log Psd at 298.15 K (Pa)] | |
| Record name | 1H,1H,2H,2H-Perfluorodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 8:2 FTOH | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Product Name |
1,1,2,2-Tetrahydroperfluoro-1-decanol | |
CAS RN |
678-39-7 | |
| Record name | (Perfluorooctyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H,2H-Perfluorodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorooctyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H,1H,2H,2H-PERFLUORO-1-DECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM7L66OFE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



